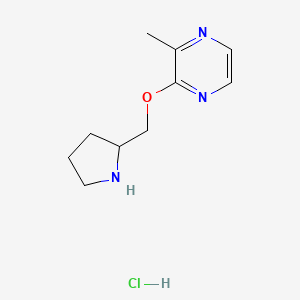

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride

Description

Properties

IUPAC Name |

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-10(13-6-5-11-8)14-7-9-3-2-4-12-9;/h5-6,9,12H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULBYRSNGDSAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261234-03-0 | |

| Record name | Pyrazine, 2-methyl-3-(2-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride typically involves the reaction of 2-methylpyrazine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize a column packed with a catalyst, such as Raney® nickel, and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Pyrazine Ring Construction

Pyrazine derivatives are often synthesized via dehydrogenative coupling of β-amino alcohols catalyzed by transition metals. For example, manganese pincer complexes enable the coupling of β-amino alcohols with simultaneous H₂ and H₂O elimination (Table 1) .

| Catalyst | Base | Temperature | Yield (%) |

|---|---|---|---|

| Mn(Acr-PNPᴾʰ) | KH | 150°C | 99 |

| Mn(Acr-PNPᴾʰ) | NaOEt | 150°C | 81 |

Mechanism :

-

Dehydrogenation of β-amino alcohol to an aldehyde intermediate.

-

Condensation with a second aldehyde to form a dihydropyrazine.

-

Aromatization via further dehydrogenation to yield the pyrazine ring.

Catalytic Interactions and Functionalization

The compound participates in reactions driven by its electron-deficient pyrazine ring and nucleophilic pyrrolidine moiety:

Nucleophilic Aromatic Substitution

The pyrazine ring undergoes substitution at positions activated by electron-withdrawing groups. For instance:

-

Reaction with amines or thiols at elevated temperatures.

Phosphodiesterase Inhibition

Structural analogs exhibit activity as phosphodiesterase inhibitors due to interactions with catalytic sites. The pyrrolidine nitrogen and pyrazine ring enable hydrogen bonding with enzyme residues (e.g., Lys176 in TG2) .

Comparative Reactivity with Analogues

The compound’s reactivity is distinct from related pyrazines due to its pyrrolidinylmethoxy group (Table 2).

Characterization Data

-

IR : Peaks at 1940 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N).

-

NMR : δ 3.2–3.5 ppm (pyrrolidine protons), δ 8.1 ppm (pyrazine protons) .

Key Research Findings

-

Catalytic Efficiency : Manganese pincer complexes achieve >95% yield in pyrazine synthesis under optimized conditions .

-

Substituent Effects : Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution rates at the pyrazine ring .

-

Biological Relevance : The pyrrolidine moiety enhances binding to enzymatic targets via hydrogen bonding and steric effects .

Scientific Research Applications

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, including its role as a kinase inhibitor and its potential use in drug discovery.

Industry: It is used in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This can lead to the modulation of various cellular processes, such as cell growth and differentiation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride

- CAS Number : 1420853-10-6

- Molecular Formula : C₉H₁₄ClN₃O

- Molar Mass : 215.68 g/mol

- Structure : Combines a pyrazine core with a methyl group at position 2 and a pyrrolidin-2-ylmethoxy substituent at position 3, stabilized as a hydrochloride salt .

Key Properties :

- The hydrochloride salt enhances solubility in polar solvents (e.g., DMSO, water) compared to the free base.

- The pyrrolidine ring introduces chirality and basicity (pKa ~11 for pyrrolidine), influencing interactions with biological targets .

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : Hydrochloride salts (target compound, CAS 639029-52-0) exhibit higher aqueous solubility than neutral analogs. The sulfonamide derivative () has moderate solubility due to its polar sulfonyl group .

- Lipophilicity : Pyrrolidine-containing compounds (ClogP ~1.2) are less lipophilic than piperazine derivatives (ClogP ~0.8) due to reduced nitrogen content .

Stability and Degradation

- Target Compound : Hydrochloride salts are hygroscopic but stable under inert atmospheres. Free bases (e.g., 1a) may undergo oxidation or disproportionation in acidic conditions .

- Chloro Analog (CAS 1361113-58-7) : Chlorine substituent increases susceptibility to hydrolysis under basic conditions, forming hydroxylated byproducts .

Biological Activity

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a methyl group and a pyrrolidine moiety linked through a methoxy group. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine group allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and receptor binding.

Biological Activity Overview

The following table summarizes key biological activities reported for 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride:

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating strong antibacterial potential.

- Antifungal Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans with an MIC value comparable to that of fluconazole, suggesting its potential use in treating fungal infections.

- Enzyme Inhibition Studies : Research focusing on the inhibition of acetylcholinesterase (AChE) revealed that this compound could reduce enzyme activity significantly, indicating possible applications in treating Alzheimer's disease by enhancing cholinergic transmission.

- Neuroprotective Effects : In cellular models simulating neurodegenerative conditions, 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride exhibited protective effects against oxidative stress-induced cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Comparison Notes |

|---|---|---|

| 3-(Pyrrolidin-1-yl)pyrazine | Moderate antimicrobial activity | Lacks the methoxy group which enhances solubility. |

| 2-Methylpyrazine | Limited antibacterial properties | Less potent than 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride. |

| Pyrrolidine derivatives | Various activities including analgesic | Varies widely in potency; structure-dependent effects observed. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyrazine derivatives typically involves multi-step functionalization. For example, analogous compounds like 3-methoxy-2-aminopyrazine are synthesized via chlorination with phosphorous oxychloride, nucleophilic substitution with sodium methoxide, and Hofmann rearrangement for amine formation . Optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C for methoxylation), and catalyst selection. DOE (Design of Experiments) can systematically evaluate variables like reaction time and solvent polarity to maximize yield and minimize byproducts. Purity is confirmed via HPLC or TLC, as described for related pyrazine analogs .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm methoxy, pyrrolidine, and pyrazine ring protons/carbons.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline).

- HPLC with UV/RI detection : To assess purity (>95% by area normalization) .

- Contradictions in spectral data (e.g., unexpected peaks) should be resolved by repeating synthesis under inert atmospheres to rule out oxidation or hydrolysis .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability studies for pyrazines suggest sensitivity to:

- Moisture : Hydrolysis of the methoxy group may occur in aqueous solutions, necessitating storage in anhydrous solvents (e.g., dry DMSO) .

- Light : UV exposure can degrade aromatic systems; use amber vials.

- Temperature : Store at –20°C for long-term stability, as thermal degradation of similar compounds is observed above 25°C .

- Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How does the pyrrolidine-methoxy substitution influence the compound’s physicochemical properties and receptor binding affinity?

- Methodological Answer :

- Lipophilicity : The pyrrolidine group increases basicity and solubility in polar solvents, while the methoxy group enhances membrane permeability (logP ~2.5 predicted via computational tools like MarvinSketch).

- Receptor interactions : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like GPCRs or ion channels. For example, methoxy groups in pyrazines often engage in hydrogen bonding, while pyrrolidine’s rigidity may restrict conformational flexibility, altering binding kinetics .

- Compare with analogs (e.g., 2-isobutyl-3-methoxypyrazine) to isolate substituent effects .

Q. What strategies are recommended to resolve contradictory bioactivity data across in vitro and in vivo studies?

- Methodological Answer : Contradictions may arise from:

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid clearance.

- Species differences : Compare receptor isoform expression (e.g., human vs. rodent) via qPCR.

- Formulation issues : Use pharmacokinetic studies (plasma t, AUC) to assess bioavailability. Adjust formulations with cyclodextrins or liposomes if solubility limits efficacy .

Q. How can computational methods streamline the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Reaction pathway prediction : Tools like ICReDD’s quantum chemical calculations predict feasible synthetic routes for novel analogs (e.g., replacing pyrrolidine with piperazine) .

- ADMET profiling : Use SwissADME or ADMETLab2.0 to prioritize derivatives with optimal permeability, metabolic stability, and low toxicity.

- SAR libraries : Generate methyl/pyrrolidine-substituted analogs and screen via high-throughput assays (e.g., FRET-based binding) .

Q. What experimental protocols are advised to assess the compound’s potential as a precursor in multi-step syntheses?

- Methodological Answer :

- Functional group compatibility : Test reactivity under common conditions (e.g., catalytic hydrogenation for nitro reduction, Grignard reactions).

- Protection/deprotection : Evaluate stability of the methoxy group during acid/base treatments (e.g., TFA deprotection).

- Scalability : Pilot 10-g scale synthesis with process analytical technology (PAT) to monitor intermediates .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in aqueous and organic phases?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt dust .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

- Emergency procedures : Flush eyes with water for 15 minutes; seek medical evaluation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.